molecular formula C21H42O2Sn B14668513 (Acryloyloxy)(trihexyl)stannane CAS No. 51248-80-7

(Acryloyloxy)(trihexyl)stannane

Katalognummer: B14668513
CAS-Nummer: 51248-80-7
Molekulargewicht: 445.3 g/mol
InChI-Schlüssel: UMIJCVAMYHVBOK-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(Acryloyloxy)(trihexyl)stannane is an organotin compound that features an acryloyloxy group attached to a trihexylstannane moiety. Organotin compounds are known for their versatility in organic synthesis, particularly in radical reactions and coupling reactions. The presence of the acryloyloxy group makes this compound particularly interesting for applications in polymer chemistry and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (Acryloyloxy)(trihexyl)stannane typically involves the stannylation of an appropriate precursor. One common method is the reaction of hexylstannane with acryloyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions. The general reaction scheme is as follows:

Hexylstannane+Acryloyl chlorideThis compound\text{Hexylstannane} + \text{Acryloyl chloride} \rightarrow \text{this compound} Hexylstannane+Acryloyl chloride→this compound

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Continuous flow reactors allow for better control over reaction conditions, such as temperature and pressure, and can minimize the formation of unwanted by-products .

Analyse Chemischer Reaktionen

Types of Reactions

(Acryloyloxy)(trihexyl)stannane can undergo various types of chemical reactions, including:

    Oxidation: The tin center can be oxidized to form tin oxides.

    Reduction: The compound can be reduced to form lower oxidation state tin compounds.

    Substitution: The acryloyloxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or alcohols can be used to substitute the acryloyloxy group.

Major Products Formed

    Oxidation: Tin oxides and acrylate derivatives.

    Reduction: Lower oxidation state tin compounds and acrylate derivatives.

    Substitution: Various substituted stannanes depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

(Acryloyloxy)(trihexyl)stannane has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of (Acryloyloxy)(trihexyl)stannane involves the interaction of the tin center with various molecular targets. The acryloyloxy group can participate in radical polymerization reactions, while the tin center can form stable complexes with other molecules. These interactions can lead to the formation of new materials with unique properties .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Tributyltin acrylate: Similar structure but with butyl groups instead of hexyl groups.

    Triphenyltin acrylate: Contains phenyl groups instead of hexyl groups.

    Trimethyltin acrylate: Contains methyl groups instead of hexyl groups.

Uniqueness

(Acryloyloxy)(trihexyl)stannane is unique due to the presence of the trihexylstannane moiety, which imparts different physical and chemical properties compared to its analogs. The longer hexyl chains can influence the solubility, reactivity, and overall stability of the compound .

Eigenschaften

CAS-Nummer

51248-80-7

Molekularformel

C21H42O2Sn

Molekulargewicht

445.3 g/mol

IUPAC-Name

trihexylstannyl prop-2-enoate

InChI

InChI=1S/3C6H13.C3H4O2.Sn/c3*1-3-5-6-4-2;1-2-3(4)5;/h3*1,3-6H2,2H3;2H,1H2,(H,4,5);/q;;;;+1/p-1

InChI-Schlüssel

UMIJCVAMYHVBOK-UHFFFAOYSA-M

Kanonische SMILES

CCCCCC[Sn](CCCCCC)(CCCCCC)OC(=O)C=C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.